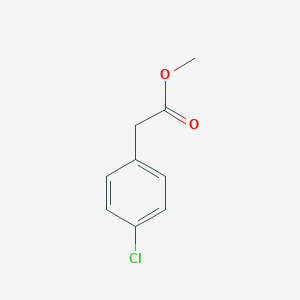

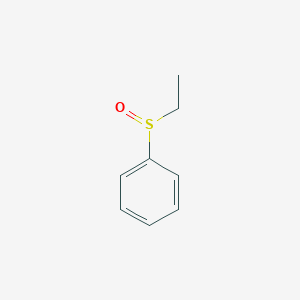

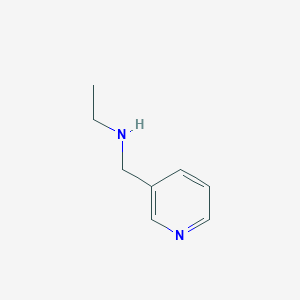

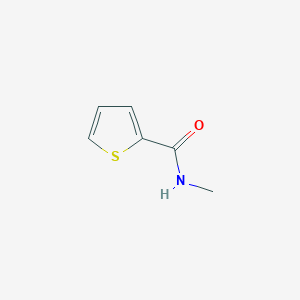

![molecular formula C10H17NO3 B105576 (4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol CAS No. 60204-53-7](/img/structure/B105576.png)

(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available literature .Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.24700 and a density of 1.15g/cm3. It has a boiling point of 225.8ºC at 760 mmHg. The molecular formula is C10H17NO2 .Scientific Research Applications

Methanol in Biological Systems

Methanol Metabolism and Gene Regulation : Methanol is metabolized in mammals, including humans, where it can influence gene activity. Studies have shown that methanol, when converted to formaldehyde by alcohol dehydrogenase, can affect gene expression related to detoxification processes and the regulation of alcohol/aldehyde dehydrogenases gene clusters. This suggests methanol and its derivatives might be used to study gene regulation and the metabolic pathways involved in detoxification processes in mammals (Komarova et al., 2014).

Methanol as a Signaling Molecule : Methanol emitted by wounded plants has been found to function as a signaling molecule for plant-to-plant and plant-to-animal communication. This indicates potential research applications of methanol and its derivatives in studying inter-organism communication and the underlying molecular mechanisms (Dorokhov et al., 2012).

Methanol Detoxification Mechanisms : The enzymatic pathways involved in methanol detoxification, such as those mediated by alcohol dehydrogenase and catalase, provide insights into how organisms manage toxic compounds. Research on methanol and similar compounds can contribute to understanding detoxification mechanisms and the role of different enzymes in this process (Tephly et al., 1964).

Antioxidative and Neuroprotective Properties

Antioxidative Activities : Compounds with antioxidative properties, like those derived from methanol extracts, have been studied for their ability to protect against oxidative stress and related cellular damage. Such research applications include evaluating the protective effects of methanol-derived compounds against oxidative damage in biological systems (Ha et al., 2000).

Neuroprotective Effects : Methanol extracts from certain plants have shown neuroprotective activities, suggesting that methanol and its derivatives might be useful in researching neurodegenerative diseases and potential therapeutic agents. Studies have demonstrated the neuroprotective effects of methanol-derived compounds in models of brain damage, indicating their potential in neuroscience research (Largeron et al., 2001).

Future Directions

properties

IUPAC Name |

(1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.04,10]decan-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8-3-4-9(2)11(8)10(5-12,6-13-8)7-14-9/h12H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKUYHJTKOEMBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(N1C(CO2)(CO3)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314054 |

Source

|

| Record name | (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |

CAS RN |

60204-53-7 |

Source

|

| Record name | 60204-53-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

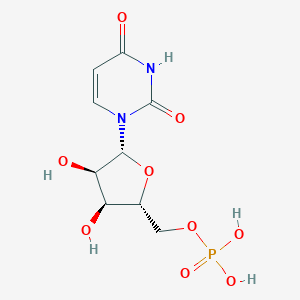

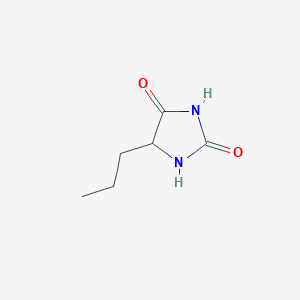

![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)